molecular formula C13H17ClO3 B14331895 2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane CAS No. 106108-10-5

2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane

Cat. No.: B14331895
CAS No.: 106108-10-5
M. Wt: 256.72 g/mol
InChI Key: OGZAIRIBCHSCSR-UHFFFAOYSA-N
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Description

2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane is an organic compound that features an oxirane (epoxide) ring, a benzyloxy group, and a chloropropane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane typically involves the reaction of 1-(benzyloxy)-3-chloropropan-2-ol with an epoxidizing agent. One common method is to use a base such as sodium hydroxide (NaOH) to deprotonate the alcohol, followed by the addition of an epoxidizing agent like m-chloroperbenzoic acid (m-CPBA) to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Epoxide ring-opening: Acidic conditions (e.g., sulfuric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

Scientific Research Applications

2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane involves its reactive functional groups. The oxirane ring is highly strained and can undergo ring-opening reactions, making it a versatile intermediate in organic synthesis. The benzyloxy group can participate in various substitution reactions, while the chloropropane moiety can undergo nucleophilic substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science .

Properties

CAS No.

106108-10-5

Molecular Formula

C13H17ClO3

Molecular Weight

256.72 g/mol

IUPAC Name

2-[(1-chloro-3-phenylmethoxypropan-2-yl)oxymethyl]oxirane

InChI

InChI=1S/C13H17ClO3/c14-6-12(16-9-13-10-17-13)8-15-7-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2

InChI Key

OGZAIRIBCHSCSR-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC(COCC2=CC=CC=C2)CCl

Origin of Product

United States

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